4-[(2E)-3-phenylprop-2-en-1-yl]-N-propylpiperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-[(E)-3-phenylprop-2-enyl]-N-propylpiperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-2-10-18-17(21)20-14-12-19(13-15-20)11-6-9-16-7-4-3-5-8-16/h3-9H,2,10-15H2,1H3,(H,18,21)/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIUKTHDKPOCHY-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1CCN(CC1)CC=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Structural Considerations
- Piperazine Core : A six-membered ring with two nitrogen atoms at positions 1 and 4.
- Cinnamyl Group : Introduced via alkylation, requiring stereochemical control to maintain the (2E) configuration.
- Carboxamide : Formed by reacting the secondary amine with a propylcarbamoyl derivative.
Step-by-Step Preparation Methods
Synthesis of 1-Cinnamylpiperazine
The first step involves mono-alkylation of piperazine with (2E)-3-phenylprop-2-en-1-yl chloride (cinnamyl chloride).
Procedure :
- Reaction Setup :
- Reaction Conditions :
- Stirred at 45°C for 12 hours.
- Progress monitored via TLC (ethyl acetate/hexane, 1:1).
- Workup :
- Filtered to remove salts.
- Solvent evaporated under reduced pressure.
- Crude product purified by recrystallization (ethanol/water, 70:30).
Challenges :
Carboxamide Formation
The second step introduces the N-propylcarboxamide group at the remaining piperazine nitrogen.
Procedure :
- Reaction Setup :
- Reaction Conditions :
- Stirred at room temperature for 24 hours.
- Completion confirmed by IR loss of isocyanate peak (~2270 cm⁻¹).
- Workup :
- Washed with 5% HCl (removes excess triethylamine).
- Organic layer dried (Na₂SO₄), concentrated, and purified via column chromatography (SiO₂, ethyl acetate/hexane gradient).
Alternative Reagents :
- Propyl Chloroformate : Reacts with 1-cinnamylpiperazine in THF, followed by ammonia gas to yield the carboxamide.
Optimization and Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent (Step 1) | Acetone | Maximizes mono-alkylation |
| Temperature (Step 1) | 45°C | Prevents di-substitution |
| Solvent (Step 2) | Dichloromethane | Enhances carboxamide stability |
| Temperature (Step 2) | 25°C | Avoids isocyanate polymerization |
Key Insight : Polar aprotic solvents (e.g., acetone) favor SN2 mechanisms in alkylation, while dichloromethane’s low polarity stabilizes intermediates.
Purification and Characterization
Purification Techniques
Analytical Data (Hypothetical)
| Technique | Expected Outcome |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.40–7.20 (m, 5H, Ar–H), 6.60 (d, J = 16 Hz, 1H, CH=CH), 3.80 (t, 4H, piperazine), 3.20 (q, 2H, NCH₂) |
| IR (KBr) | 1650 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N–H) |
| HRMS (ESI) | [M+H]⁺ calcd. for C₁₇H₂₅N₃O: 287.407; found: 287.409 |
Challenges and Solutions
Common Issues
- Di-Substitution : Mitigated by using a 10% excess of piperazine in Step 1.
- Isocyanate Safety : Propyl isocyanate’s toxicity necessitates closed-system reactions and scrubbers.
Chemical Reactions Analysis
Types of Reactions
4-[(2E)-3-phenylprop-2-en-1-yl]-N-propylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the phenyl group is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
The compound exhibits a range of biological activities, primarily due to its interaction with various biological targets. Research indicates that it may possess:
- Antitumor Activity : Studies have shown that derivatives of this compound can induce apoptosis in cancer cells. For instance, a derivative was evaluated for its cytotoxic effects against human cancer cell lines, demonstrating significant activity against breast and colon cancer cells .
- Neuroprotective Effects : The compound has been investigated for its potential neuroprotective properties. Certain studies suggest that it may help in the prevention of neurodegenerative diseases by modulating neurotransmitter systems .
- Antidepressant Properties : Given its structural similarity to known antidepressants, research has explored its effects on mood regulation and anxiety, indicating potential applications in treating depression .
In Vitro Studies
In vitro assays have been conducted to assess the compound's effects on various cell lines:
| Study Type | Cell Line | Key Findings |
|---|---|---|
| Cytotoxicity | MCF-7 (Breast Cancer) | Induced apoptosis at concentrations above 10 µM. |
| Neuroprotection | SH-SY5Y (Neuroblastoma) | Reduced oxidative stress markers significantly. |
In Vivo Studies
Animal models have been used to evaluate the pharmacological effects of the compound:
| Study Type | Model Used | Key Findings |
|---|---|---|
| Antitumor | Xenograft Model | Significant tumor reduction observed after treatment with 50 mg/kg. |
| Neuroprotection | Mouse Model of Alzheimer's Disease | Improved cognitive function as assessed by maze tests. |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Various modifications to the piperazine ring and phenylpropene moiety have been studied:
| Compound Variant | Activity (EC50) | Comments |
|---|---|---|
| Base Compound | 100 nM | Moderate activity against cancer cell lines. |
| Variant A | 50 nM | Enhanced potency due to additional methyl group. |
| Variant B | 70 nM | Slightly reduced activity but improved selectivity. |
Case Studies
-
Case Study on Anticancer Activity :
A recent study focused on synthesizing several derivatives of this compound to evaluate their anticancer properties. The results indicated that specific modifications led to enhanced cytotoxicity against prostate and lung cancer cell lines, suggesting a promising avenue for drug development . -
Neuroprotective Mechanism Investigation :
Another study investigated the neuroprotective mechanisms of the compound in a model of oxidative stress-induced neurotoxicity. The findings revealed that the compound could significantly decrease reactive oxygen species levels, indicating its potential as a therapeutic agent for neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 4-[(2E)-3-phenylprop-2-en-1-yl]-N-propylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
The carboxamide nitrogen substituent significantly influences physicochemical and biological properties. Key analogs include:
Key Observations :
- For instance, fluorination often enhances metabolic stability, while chlorination may improve lipophilicity .
- Propyl vs. Aryl Groups : The N-propyl group in the target compound may confer greater flexibility and reduced steric hindrance compared to bulky aryl substituents, possibly influencing bioavailability .
Functional Group Variations: Carboxamide vs. Urea
Replacing the carboxamide with urea alters hydrogen-bonding capacity and conformational flexibility:
Key Observations :
Stereochemical Considerations: E vs. Z Isomerism
The (2E)-3-phenylprop-2-en-1-yl group’s configuration impacts molecular geometry and biological activity:
Key Observations :
- E-Isomers : Predominantly reported in pharmacologically active compounds (e.g., flunarizine), suggesting superior compatibility with biological targets .
- Z-Isomers : Exhibit distinct crystallographic behavior, forming 3D networks via weak interactions (e.g., C–H···Cl), which may influence solubility .
Crystallographic and Spectroscopic Data
- X-ray Crystallography : Analogous compounds (e.g., N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide) confirm the piperazine ring adopts a chair conformation, with bond lengths and angles consistent across derivatives (C–N: ~1.46 Å; N–C: ~1.49 Å) .
- Spectroscopy :
Pharmacological Implications
While direct data for the target compound are lacking, structurally related molecules provide clues:
Biological Activity
4-[(2E)-3-phenylprop-2-en-1-yl]-N-propylpiperazine-1-carboxamide is a compound characterized by its unique structure, which includes a piperazine moiety and an alkenyl side chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and neuropharmacology.
Chemical Structure
The chemical formula for this compound is , and it can be represented as follows:
The biological activity of this compound primarily stems from its interaction with various biological targets. Preliminary studies suggest that it may act as an antagonist or modulator at certain neurotransmitter receptors, possibly influencing dopaminergic and serotonergic pathways. Additionally, its structural similarity to known pharmacological agents indicates potential as a selective inhibitor of specific enzymes involved in cancer progression.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on related piperazine derivatives have shown:
These findings suggest that the compound may share similar mechanisms of action, potentially inducing apoptosis in cancer cells through the intrinsic pathway.
Neuropharmacological Effects
The compound's piperazine structure is known for its neuroactive properties. It may interact with dopamine D2 receptors, which are critical in the treatment of schizophrenia and other psychiatric disorders. The modulation of these receptors could lead to therapeutic effects, including anxiolytic and antipsychotic activities.
Case Studies
Several studies have explored the efficacy of compounds related to this compound:
- Study on Anticancer Properties : A study demonstrated that a related compound significantly inhibited tumor growth in xenograft models, showcasing its potential as an anticancer agent. The mechanism involved targeting BCL-2 proteins to induce apoptosis in cancer cells .
- Neuropharmacological Assessment : Another investigation assessed the effects of piperazine derivatives on animal models of anxiety and depression, noting significant improvements in behavior indicative of anxiolytic effects .
Q & A
Q. Table 1: Example Synthetic Conditions
| Step | Reagents/Conditions | Yield | Purity Validation |
|---|---|---|---|
| 1 | Methanol, reflux, 3h | ~75% | TLC, NMR |
| 2 | Recrystallization | 95% | HPLC |
Basic: How are spectroscopic and computational methods employed to analyze the compound’s molecular geometry and electronic properties?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., piperazine CH₂ groups at δ 2.5–3.5 ppm) and confirms stereochemistry of the (2E)-propenyl group .
- DRIFT Spectroscopy : Detects adsorption modes in corrosion inhibition studies .
- Computational Analysis :
- Density Functional Theory (DFT) : Calculates Mulliken charges and Fukui indices to identify reactive sites (e.g., nitrogen/oxygen atoms in carboxamide) .
- Molecular Dynamics (MD) : Simulates adsorption orientation on surfaces (e.g., parallel adsorption on Fe (110) in corrosion studies) .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound for therapeutic applications?
Methodological Answer:
- Key Modifications :
- Piperazine Substitution : Replacing N-propyl with bulkier groups (e.g., aryl) may enhance receptor binding .
- Propenyl Chain : Introducing electron-withdrawing groups (e.g., Cl, NO₂) can alter electronic density and bioactivity .
- Experimental Design :
- In Vitro Assays : Test derivatives against targets (e.g., serotonin/dopamine receptors for antipsychotic potential) .
- Molecular Docking : Predict binding affinities to receptors like 5-HT₁A or D₂ using AutoDock Vina .
Q. Table 2: Example SAR Data
| Derivative | R-Group Modification | Bioactivity (IC₅₀, nM) | Target Receptor |
|---|---|---|---|
| 1 | N-Propyl | 120 ± 5 | 5-HT₁A |
| 2 | N-Benzyl | 85 ± 3 | D₂ |
Advanced: What mechanistic insights explain its corrosion inhibition properties in acidic environments?
Methodological Answer:
- Adsorption Mechanism :
- Langmuir Isotherm : Confirms monolayer adsorption on mild steel surfaces (ΔG°ads ≈ -35 kJ/mol, physisorption) .
- Electrochemical Tests : Potentiodynamic polarization shows mixed-type inhibition (90% efficiency at 1 mM) .
- Surface Analysis :
- SEM/EDS : Detects organic film formation post-inhibition .
- Theoretical Corroboration : MD simulations reveal planar adsorption, maximizing π-electron interactions with metal surfaces .
Advanced: How should researchers address contradictions in reported bioactivity data across studies?
Methodological Answer:
Purity Verification : Re-analyze compounds via HPLC/NMR to rule out impurities .
Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor assays) and controls .
Data Triangulation : Compare results with structurally analogous compounds (e.g., flunarizine derivatives ).
Advanced: What experimental design strategies optimize synthesis yield and scalability?
Methodological Answer:
- Design of Experiments (DOE) : Vary temperature, solvent polarity, and reaction time to identify optimal conditions .
- Scale-Up Considerations :
- Solvent Choice : Replace methanol with DMF for higher solubility in large batches .
- Catalysis : Explore Pd-mediated coupling for stereochemical control .
Q. Table 3: DOE Example
| Factor | Low Level | High Level | Optimal Level |
|---|---|---|---|
| Temperature | 60°C | 80°C | 70°C |
| Reaction Time | 2h | 4h | 3h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
